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Compound of Interest

Compound Name: IR-825

Cat. No.: B15554104

This guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dye IR-
825 with other common alternatives for quantitative cellular uptake analysis using flow
cytometry. It is intended for researchers, scientists, and drug development professionals
seeking to employ NIR dyes for cellular imaging and analysis. This document outlines detailed
experimental protocols, presents comparative data in a structured format, and visualizes
experimental workflows.

Introduction to IR-825 and Near-Infrared Flow
Cytometry

IR-825 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the
near-infrared spectrum, typically with an excitation maximum around 805 nm and an emission
maximum around 825 nm. The use of NIR dyes in flow cytometry offers significant advantages,
including reduced autofluorescence from biological samples, leading to a better signal-to-noise
ratio. Quantitative flow cytometry (QFCM) allows for the precise measurement of the number of
fluorescent molecules per cell, providing standardized and reproducible data crucial for drug
uptake studies and cellular mechanism investigations.

Comparison of IR-825 with Alternative NIR Dyes

The selection of an appropriate NIR dye is critical for successful flow cytometry experiments.
Here, we compare the key characteristics of IR-825 with two widely used alternatives: Alexa
Fluor 750 and Cyanine7 (Cy7).
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Feature IR-825 Alexa Fluor 750 Cyanine7 (Cy7)
Excitation Max (nm) ~805 ~749[1] ~750
Emission Max (nm) ~825 ~775[1] ~776[2]
Relative Brightness Moderate High[3] High
High (Generally more
- Moderate (Prone to
Photostability Moderate photostable than Cy

dyes)[4]

photobleaching)[2]

Solubility

Soluble in organic
solvents (e.g., DMSO)

[5]

Good water solubility

Good water solubility

Primary Application

In vivo imaging,
photothermal therapy,

flow cytometry

Flow cytometry,
microscopy, in vivo

imaging[1][6]

Flow cytometry,

microscopy|[2]

Commercial Format

Powder

Powder, pre-
conjugated to

antibodies

Powder, pre-
conjugated to

antibodies

Note: The performance of these dyes can be cell-type and application-dependent. It is always

recommended to perform initial optimization experiments.

Experimental Protocols
l. Protocol for Cellular Uptake of IR-825

This protocol is adapted from methodologies used for the structurally similar dye, IR-780, and

should be optimized for your specific cell line and experimental conditions.[5]

Materials:

» IR-825 dye

¢ Anhydrous Dimethyl Sulfoxide (DMSO)

o Complete cell culture medium
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Phosphate-Buffered Saline (PBS), pH 7.4

Cell line of interest (e.g., cancer cell lines like PC-3 or 4T1)[5][7]

Flow cytometry tubes

Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate NIR
detectors.

Procedure:
e Preparation of IR-825 Stock Solution:
o Dissolve IR-825 powder in anhydrous DMSO to prepare a stock solution of 1 mM.
o Store the stock solution at -20°C, protected from light.
o Cell Preparation:
o Culture cells to a confluence of 70-80%.
o Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

o Wash the cells once with complete culture medium by centrifugation (300 x g for 5
minutes).

o Resuspend the cell pellet in pre-warmed complete culture medium at a concentration of 1
x 1076 cells/mL.

 Staining with IR-825:

o Prepare a working solution of IR-825 by diluting the stock solution in serum-free culture
medium to a final concentration of 1-20 uM. Note: The optimal concentration should be
determined by titration for each cell line. A concentration of 20 uM has been shown to be
effective for IR-780.[5]

o Add the IR-825 working solution to the cell suspension.
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o Incubate the cells for 15-60 minutes at 37°C in a humidified incubator. Note: An incubation
time of 20 minutes has been found to be optimal for IR-780 uptake in PC-3 cells.[5]
Uptake is time-dependent.[7]

o Following incubation, wash the cells twice with 2 mL of ice-cold PBS to remove excess
dye. Centrifuge at 300 x g for 5 minutes between washes.

e Flow Cytometry Analysis:

[¢]

Resuspend the final cell pellet in 500 uL of ice-cold PBS.

[¢]

Acquire data on a flow cytometer equipped with a red laser for excitation (e.g., 633 nm or
640 nm) and a detector suitable for NIR emission (e.g., a 780/60 nm bandpass filter).

[e]

Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

[e]

Include an unstained cell sample as a negative control to set the baseline fluorescence.

Il. Protocol for Quantitative Analysis using MESF Beads

To obtain quantitative data on dye uptake, calibration beads with known Molecules of
Equivalent Soluble Fluorophore (MESF) values are used.

Materials:

o MESF calibration beads for the NIR range (ensure they are compatible with your flow
cytometer's laser and filter configuration).

» Stained cell samples (from Protocol I).
o Unstained cell sample.

o Flow cytometer analysis software.
Procedure:

e Instrument Setup:
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o Use the unstained cell sample to adjust the forward scatter (FSC) and side scatter (SSC)
voltages to properly visualize the cell population.

o Adjust the NIR detector voltage so that the brightest MESF bead population is within the
linear range of detection and not off-scale.

e Acquisition of MESF Beads:
o Vortex the MESF beads thoroughly before use.

o Acquire data for the MESF bead populations using the same instrument settings as for the
cell samples.

o Data Analysis:
o Gate on the singlet bead populations for each MESF level.
o Determine the median fluorescence intensity (MFI) for each bead population.

o Create a standard curve by plotting the MFI of each bead population against its
corresponding MESF value. This will typically be a linear regression.

o Determine the MFI of your stained cell samples.

o Use the standard curve to convert the MFI of your cell samples into MESF values. This
provides a quantitative measure of the number of IR-825 molecules taken up per cell.[3][9]

Visualization of Experimental Workflows

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15554104?utm_src=pdf-body
https://www.bio-rad-antibodies.com/mesf-beads.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4847572/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

Flow Cytometry Analysis
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Figure 1. Workflow for cellular staining with IR-825.
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Figure 2. Workflow for quantitative analysis using MESF beads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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